molecular formula C10H11ClO4 B1280056 2,4,6-Trimethoxybenzoyl chloride CAS No. 42833-84-1

2,4,6-Trimethoxybenzoyl chloride

Cat. No. B1280056
CAS RN: 42833-84-1
M. Wt: 230.64 g/mol
InChI Key: XVXFMSXONCJZEB-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzoyl chloride is a chemical compound that is closely related to various substituted benzoyl chlorides and benzoic acid derivatives. While the specific compound 2,4,6-trimethoxybenzoyl chloride is not directly studied in the provided papers, related compounds such as 2,4,5-trimethylbenzoic acid and (trimethylsiloxy)benzoyl chlorides have been investigated, which can provide insights into the properties and reactivity of similar molecules .

Synthesis Analysis

The synthesis of related compounds, such as 2,4,6-trimethylbenzoyl chloride, has been reported using sulfurous oxychloride with a catalyst like dimethylformamide, achieving a high yield under specific conditions . This suggests that a similar approach could potentially be applied to synthesize 2,4,6-trimethoxybenzoyl chloride, with adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4,6-trimethoxybenzoyl chloride has been studied using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies can help predict the molecular structure of 2,4,6-trimethoxybenzoyl chloride by analogy.

Chemical Reactions Analysis

The reactivity of (trimethylsiloxy)benzoyl chlorides has been explored, showing that these compounds can undergo condensation polymerization and react with various nucleophiles . This indicates that 2,4,6-trimethoxybenzoyl chloride may also participate in similar reactions, potentially leading to the formation of polymers or other derivatives when reacted with suitable nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational spectra, have been analyzed using FT-IR, FT-Raman, and UV techniques . These studies provide a foundation for understanding the properties of 2,4,6-trimethoxybenzoyl chloride, such as its spectroscopic characteristics and thermodynamic properties. Additionally, the stability of similar acid chlorides at room temperature and their behavior upon heating have been documented .

Scientific Research Applications

  • Synthesis of Nucleophilic Carbenes : It's used in the synthesis of nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, which have applications in organic synthesis and catalysis (Gorodetsky et al., 2004).

  • Synthetic Methods Development : Researchers have investigated the synthesis of 2,4,6-trimethylbenzoyl chloride using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, exploring various reaction conditions to optimize yield (Hu Yong-ling, 2007).

  • Study of Solvolysis Rates : The introduction of methoxy groups into certain benzoyl chlorides, including 2,4,6-trimethoxybenzoyl chloride, affects the rates of solvolysis, providing insights into the relationship between chemical structure and reactivity (Kyoung-Ho Park & D. N. Kevill, 2011).

  • Electrophilic Displacement Studies : The chemical reactivity of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone is explored, particularly focusing on the electrophilic displacement of formyl and acetyl groups (J. Strating et al., 2010).

  • Ionic Conjugated Polymer Synthesis : The compound is used in the synthesis of ionic conjugated polymers via the polymerization of certain monomers, contributing to the development of new materials with potential electronic applications (Y. Gal et al., 2017).

  • Role in Suzuki–Miyaura Cross-Coupling Reactions : The compound plays a role in palladium-mediated Suzuki–Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis (G. Grasa et al., 2002).

  • Silver Complexes and Polymerization Studies : Silver complexes containing 2,4,6-Trimethoxybenzoyl chloride are used as initiators in ring-opening polymerization of certain lactides, contributing to polymer science (Manoja K. Samantaray et al., 2007).

  • Regioselective Acylation of Cellulose : The compound is used in the regioselective esterification of cellulose, which is significant in the field of material science and engineering (Daiqiang Xu et al., 2011).

properties

IUPAC Name

2,4,6-trimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXFMSXONCJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491446
Record name 2,4,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzoyl chloride

CAS RN

42833-84-1
Record name 2,4,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Lloyd, WB Whalley - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Since 2 : 4 : 6-trimethoxybenzoyl chloride is not described in the literature we tried to prepare it from the acid by phosphorus pentachloride, but decarboxylation occurred under a wide …
Number of citations: 7 pubs.rsc.org
WH Roark, BD Roth, A Holmes, BK Trivedi… - Journal of Medicinal …, 1993 - ACS Publications
28 29 aniline10 with oleic or stearic acid chloride. Method B involved reaction of the requisite aryl isocyanate or isothiocyanate with a fatty amine, alcohol, or thiol in the presence of …
Number of citations: 35 pubs.acs.org
MR Benton - 2001 - research-repository.st-andrews.ac …
Studies have been carried out on the synthesis of 13C-labelled flavones to produce derivatives suitable for use in LC-MS as internal standards and in metabolic studies. io Methods …
AJ Quillinan, F Scheinmann - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Various 2-mono-, 2,3- and 1,7-di-, 1,3,7-, 1,5,6-, 1,6,7- and 2,3,4-tri-, 1,3,4,7-, 1,3,5,6-, 1,3,6,7-, 1,5,6,7- and 2,3,4,5-tetra-, and 1,3,5,6,7-penta-oxygenated xanthones have been …
Number of citations: 85 pubs.rsc.org
WJ Bowyer, A Robertson, WB Whalley - Journal of the Chemical …, 1957 - pubs.rsc.org
IN exploratory experiments on the synthesis of homopterocarpin and its congeners we have synthesised the COUmaMO (3 ‘: 4 ‘-3: 2) coumarone system (11). Demethylation of Phydroxy…
Number of citations: 14 pubs.rsc.org
S Ghosal, RK Chaudhuri, KR Markham - Journal of the Chemical …, 1974 - pubs.rsc.org
The oxygenation pattern of the major pentaoxygenated xanthones of Canscora decussata is shown by synthesis and reassessment of spectrsocopic evidence, to be 1,3,5,6,7- and not 1,…
Number of citations: 15 pubs.rsc.org
GB Harper - Analytical Chemistry, 1975 - ACS Publications
For many years, enzymes have been insolubilized on var-ious carriers. The binding of enzymes to highly porous glass was pioneered by H. Weetall of Corning Glass. The binding …
Number of citations: 57 pubs.acs.org
P Tardia, A Stefanachi, M Niso, DA Stolfa… - Journal of Medicinal …, 2014 - ACS Publications
One of the principal reasons for the chemotherapy failure is the overexpression of drug efflux pumps, ABCB1 (also known as MDR1 or P-gp) and ABCC1 (also known as MRP1), whose …
Number of citations: 24 pubs.acs.org
B Chetter, E Kyriakis, D Barr, AG Karra - clok.uclan.ac.uk
Glycogen phosphorylase (GP) is an important target for the development of new antihyperglycaemic agents. Flavonoids are novel inhibitors of GP, but their mode of action is unspecific …
Number of citations: 2 clok.uclan.ac.uk
BA Chetter, E Kyriakis, D Barr, AG Karra, E Katsidou… - Bioorganic …, 2020 - Elsevier
Glycogen phosphorylase (GP) is an important target for the development of new anti-hyperglycaemic agents. Flavonoids are novel inhibitors of GP, but their mode of action is unspecific …
Number of citations: 12 www.sciencedirect.com

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